Positional Pyrimidine Isomerism Drives Divergent Predicted Binding Modes
The target compound places the 4,6-dimethylpyrimidin-2-yl ether at the pyrrolidine 3-position. In contrast, the regioisomer N-(2-chlorophenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide (CAS not available) carries the ether at the pyrimidine 4-position, altering the spatial orientation of the two methyl groups and the nitrogen lone-pair geometry . Docking simulations performed on analogous ACC inhibitors reveal that the 2-yl ether orientation engages a critical backbone NH in the ACC CT-domain, whereas the 4-yl ether fails to recapitulate this interaction [1]. Although head-to-head biochemical data for this exact pair are not publicly available, the class-level SAR indicates that positional isomerism routinely introduces >5–10-fold differences in target engagement [1].
| Evidence Dimension | Predicted target recognition (ACC CT-domain docking) |
|---|---|
| Target Compound Data | 4,6-dimethylpyrimidin-2-yl ether – predicted hydrogen-bond to CT-domain backbone NH |
| Comparator Or Baseline | 2,6-dimethylpyrimidin-4-yl ether – predicted loss of critical hydrogen-bond |
| Quantified Difference | Qualitative prediction; literature class precedent indicates ≥5-fold affinity shift |
| Conditions | In silico docking (ACC CT-domain, PDB 3HXX); literature SAR from US8962641B2 |
Why This Matters
Procurement of the correct positional isomer is essential to maintain the intended pharmacophore geometry and avoid failed assay outcomes in ACC or related target programmes.
- [1] Justia Patents. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent US8962641B2, 2015. [Contains ACC SAR data] View Source
